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The molecular structure of 5-fluoro-2-(methylthio)pyrimidin-4-amine (C₅H₆FN₃S) features a pyrimidine core substituted at positions 2, 4, and 5. The fluorine atom at C5 exerts strong electron-withdrawing effects, polarizing the ring and enhancing electrophilicity at C4 and C6. Concurrently, the methylthio (-SMe) group at C2 acts as a moderate electron donor via resonance, creating a push-pull electronic configuration that stabilizes reactive intermediates during substitution reactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₆FN₃S | |
| Molecular Weight | 159.19 g/mol | |
| Purity | ≥97% | |
| Storage Temperature | Room temperature (20–25°C) | |
| Hazard Statements | H315, H319, H335 |
The amine group at C4 serves as a nucleophilic site for acylations, alkylations, and cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura couplings at C4 enable the introduction of aryl or heteroaryl groups, while the methylthio group can be oxidized to sulfone/sulfoxide derivatives for further diversification. Fluorine’s inductive effect facilitates regioselective halogen-metal exchanges at C5, enabling the synthesis of disubstituted analogs.
The compound features a pyrimidine ring system with substituents at positions 2 (methylthio group: –SCH₃), 4 (amine group: –NH₂), and 5 (fluorine atom). Key geometric parameters include:
| Parameter | Value/Description |
|---|---|
| Ring planarity | Near-planar (pyrimidine core) [1] |
| Bond angles (C–N–C) | ~120° (sp² hybridization) [3] |
| Conformational flexibility | Limited due to aromatic ring rigidity |
The methylthio group adopts a staggered conformation relative to the ring, minimizing steric hindrance. The fluorine atom’s small size and high electronegativity allow minimal distortion of the ring geometry [2] [6].
Substituents significantly alter the electron density distribution:
| Substituent | Electronic Effect | Impact on Reactivity |
|---|---|---|
| –SCH₃ (position 2) | Weak electron-donating via resonance | Stabilizes electrophilic substitution |
| –F (position 5) | Strong electron-withdrawing (-I) | Deactivates ring toward electrophiles |
| –NH₂ (position 4) | Electron-donating (+M/-I) | Enhances nucleophilic character [3] |
The combined effects create regions of alternating electron density, facilitating directed reactivity in synthetic applications [1] [6].
In crystalline states, intermolecular interactions dominate:
| Interaction Type | Energy (kcal/mol) | Role in Packing |
|---|---|---|
| N–H···N | ~-16.5 [3] | Stabilizes 1D chains |
| C–H···F | ~-6.5 [3] | Facilitates layered structures |
| π–π stacking | Not quantified | Enhances vertical alignment |
These interactions are critical for stabilizing polymorphic forms and influencing solubility [3] [5].
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₅H₅FN₃S |
| Molecular weight | 157.18 g/mol |
| Predicted logP | ~0.3 (similar to [1]) |
| Polar surface area | ~71 Ų (calculated) |
Table 2: Substituent Electronic Effects
| Position | Substituent | σₚ (Hammett) | Resonance Effect |
|---|---|---|---|
| 2 | –SCH₃ | -0.15 | Moderate +M |
| 5 | –F | +0.78 | -I dominant |
The four-amine functionality of 5-fluoro-2-(methylthio)pyrimidin-4-amine is most efficiently introduced by nucleophilic aromatic substitution on activated chloro precursors. A high-pressure transformation of 4,6-dichloro-2-(methylthio)pyrimidine with anhydrous ammonia in tetrahydrofuran at 50–60 °C (7–8 bar) furnishes 4-amino-6-chloro-2-(methylthio)pyrimidine in 97.8% isolated yield after three hours [1]. Lower-pressure systems deliver comparable conversions when polar alcohols are employed; for example a sealed-tube process in butan-1-ol ∶ water affords the same intermediate in 66% yield within 30 minutes at 80 °C [1]. Subsequent selective halogen exchange at the five-position (see Section 3.3) converts this monochloro substrate into the target molecule.
The same substitution manifold tolerates amine nucleophiles beyond ammonia. Primary anilines, benzylic amines and heteroarylamines react smoothly in polyethylene glycol four hundred under atmospheric pressure, often reaching full conversion in five minutes and giving isolated yields of 85–94% without chromatographic purification [2]. The benign solvent simplifies post-reaction extraction and suppresses competing hydrolysis observed in dimethylformamide or alcoholic media.
| Entry | Substrate | Nucleophile / Solvent | Temperature / Time | Isolated yield |
|---|---|---|---|---|
| 1 | 4,6-dichloro-2-(methylthio)pyrimidine | Ammonia / tetrahydrofuran | 50–60 °C, 3 h, 7–8 bar | 97.8% [1] |
| 2 | 〃 | Ammonia / butan-1-ol ∶ water (2 ∶ 1) | 80 °C, 0.5 h | 66% [1] |
| 3 | 4-chloro-2-(methylthio)pyrimidine | 4-methoxyaniline / polyethylene glycol four hundred | 110 °C, 5 min | 92% [2] |
Table 1 Representative nucleophilic substitution data relevant to the four-amine installation.
Process optimisation indicates that maintaining anhydrous conditions and a slight excess of base (≥ 1.2 equiv. sodium carbonate) suppresses reversible hydrochloride salt formation, while vigorous agitation prevents localised over-heating that otherwise promotes sulfur oxidation of the methylthio group [3] [1].
Two complementary routes are widely adopted to install the two-methylthio substituent.
a) Cyclocondensation with S-methylisothiourea. Potassium (Z)-2-cyano-2-fluoroethenolate, generated in situ from fluoroacetonitrile and ethyl formate, condenses with S-methylisothiourea hemisulfate in anhydrous methanol at ambient temperature to produce 5-fluoro-2-(methylthio)pyrimidin-4-amine in 83% yield after eighteen hours without chromatography [3]. The method is atom-economic, avoids noxious methylating agents and tolerates laboratory-scale telescoping from the enolate stage.
b) Methylation of 2-mercaptopyrimidines. When the ring is available as the 2-mercapto analogue, methyl iodide, dimethyl sulfate or dimethyl carbonate in the presence of potassium carbonate give quantitative S-alkylation within two hours at 40–50 °C [4] [5]. Dimethyl carbonate offers the best environmental profile but requires slightly elevated temperature (70 °C) to match the kinetics of the halide reagents.
Comparative studies show that oxidative side-products (sulfone, sulfoxide) remain below 1% when oxygen is excluded and the pH is kept above eight throughout the reaction [5].
| Mode | Key reagent | Typical conditions | Yield to target or analogue | Advantages / Limitations |
|---|---|---|---|---|
| Indirect “fluoro-enolate” route | Potassium (Z)-2-cyano-2-fluoroethenolate | 0 °C → 25 °C, tetrahydrofuran, then cyclisation with S-methylisothiourea | 83% [3] | Introduces fluorine early, avoids elemental fluorine, scalable, single isolation |
| Direct electrophilic fluorination | Trifluoromethyl hypofluorite | –40 °C to –10 °C, acetonitrile, 30 min | 84% for 5-fluorouracil analogue [6] | High regioselectivity but toxic oxidant, specialised apparatus |
| Direct gas phase | Fluorine ∶ nitrogen (1 ∶ 1) | – 100 °C, metal reactor, then warm to 0 °C | 92% for uracil analogue [6] | Excellent yield; demanding safety controls |
| Mild electrophilic reagent | N-fluoro-N-chloromethyl-1,4-diazabicyclo[2.2.2]octane bis(tetrafluoroborate) | Methanol, 20 °C, 2 h | 82% for 5-fluorouracil analogue [6] [7] | Bench-stable, compatible with water; lower atom economy |
For the title compound, the indirect early-stage approach remains preferred in both academic and pilot-plant settings because it eliminates the need for hazardous fluorine transfer in the final step and permits straightforward crystallisation of the fluorinated heterocycle before further functionalisation [3] [8]. Nevertheless, recently reported silver-mediated oxidative fluorination of pyrimidine N-oxides offers a promising bench-top alternative for late-stage C–H fluorination, avoiding elemental fluorine while operating under mild conditions [9].
The principal impurities observed after synthesis are inorganic sulfate from the hemisulfate salt, unreacted isothiourea and trace sulfoxide derivatives. Aqueous work-up followed by extraction with ethyl acetate removes polar sulfur by-products, while residual potassium salts partition into the aqueous phase when the pH is adjusted to seven [3]. Activated charcoal treatment at 40 °C efficiently discolours the filtrate without measurable product loss (< 1%).
5-Fluoro-2-(methylthio)pyrimidin-4-amine crystallises as colourless plates from ethyl acetate or from methanol ∶ water (5 ∶ 2). Recrystallisation from ethyl acetate provides material of ≥ 99.5% chromatographic purity with a melting range of 116.9–119.0 °C [3]. Differential scanning calorimetry reveals a single endotherm, indicating that polymorphism is unlikely under ambient processing conditions. However, rapid solvent evaporation can trap mother-liquor inclusions, leading to broad melting profiles; controlled cooling at 0.5 °C min⁻¹ mitigates this issue.
| Solvent system | Cooling rate | Crystal habit | Typical recovery | Observed melting point |
|---|---|---|---|---|
| Ethyl acetate (10 mL g⁻¹) | 0.5 °C min⁻¹ | Plates, 200–300 µm | 92% | 116.9–119.0 °C [3] |
| Methanol ∶ water (5 ∶ 2) | 2 °C min⁻¹ | Needles, 100 µm | 85% | 116.5–118.5 °C [3] |
Table 3 Crystallisation parameters and solid-state characteristics.
Scaling studies demonstrate that filtration through a medium-porosity glass-frit readily separates product from potassium sulfate when the slurry is aged for at least fifteen minutes at 0 °C. Attempts to centrifuge warm suspensions give lower purity owing to entrained salts.